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molecular formula C5H7ClO B1584037 2-Chlorocyclopentanone CAS No. 694-28-0

2-Chlorocyclopentanone

Cat. No. B1584037
M. Wt: 118.56 g/mol
InChI Key: AXDZFGRFZOQVBV-UHFFFAOYSA-N
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Patent
US08476308B2

Procedure details

To a solution of ethyl 2-bromo-4-chlorophenol (10.9 g, 52.5 mmol) in acetone (105 mL) was added potassium carbonate (14.5 g, 105 mmol), followed by 2-chlorocyclopentanone (6.3 mL, 63 mmol). The mixture was refluxed at 100° C. overnight, then filtered through celite, concentrated in vacuo and purified by flash chromatography on silica gel (20% EtOAc in hexanes) to provide 2-(2-bromo-4-chlorophenoxy)cyclopentanone (516B) (10.8 g, 71.0%) as a yellow oil.
Name
ethyl 2-bromo-4-chlorophenol
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[C:4]([Br:11])=[C:5]([OH:10])[CH:6]=[CH:7][C:8]=1[Cl:9])C.C(=O)([O-])[O-].[K+].[K+].Cl[CH:19]1[CH2:23][CH2:22][CH2:21][C:20]1=[O:24]>CC(C)=O>[Br:11][C:4]1[CH:3]=[C:8]([Cl:9])[CH:7]=[CH:6][C:5]=1[O:10][CH:19]1[CH2:23][CH2:22][CH2:21][C:20]1=[O:24] |f:1.2.3|

Inputs

Step One
Name
ethyl 2-bromo-4-chlorophenol
Quantity
10.9 g
Type
reactant
Smiles
C(C)C=1C(=C(C=CC1Cl)O)Br
Name
Quantity
14.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
105 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
6.3 mL
Type
reactant
Smiles
ClC1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (20% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(OC2C(CCC2)=O)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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